molecular formula C37H69ClO4 B570668 rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol CAS No. 1639207-41-2

rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol

Cat. No.: B570668
CAS No.: 1639207-41-2
M. Wt: 613.405
InChI Key: MSSKDAMSUZXNRB-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction typically takes place under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction conditions to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve the desired oxidation state.

Major Products Formed:

    Substitution Reactions: Products formed depend on the nucleophile used. For example, substitution with an amine can yield an amide derivative.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol involves its interaction with the lipid bilayer of the skin. The compound enhances skin penetration by disrupting the lipid structure, allowing for increased permeability of active ingredients . This mechanism makes it an effective skin penetration enhancer and moisturizer.

Properties

CAS No.

1639207-41-2

Molecular Formula

C37H69ClO4

Molecular Weight

613.405

IUPAC Name

(2-chloro-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-

InChI Key

MSSKDAMSUZXNRB-ZCXUNETKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl

Synonyms

(9Z)-2-Chloro-3-[(1-oxohexadecyl)oxy]propyl Ester 9-Octadecenoic Acid;  2-Chloro-3-(palmitoyloxy)propyl Oleate

Origin of Product

United States

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